Metabolic Sulfation Efficiency: (S)-Albuterol-4-sulfate vs. (R)-Albuterol-4-sulfate
The formation of (S)-Albuterol-4-sulfate by human sulfotransferase 1A3 (SULT1A3) is markedly less efficient than that of its (R)-enantiomer counterpart. In vitro kinetic studies using Hep G2 cell homogenates demonstrated a 7.8-fold higher catalytic efficiency (Vmax/KM) for the sulfation of (-)-albuterol (the R-isomer) compared to (+)-albuterol (the S-isomer) [1]. This stereoselectivity is a critical differentiator for analytical method development and pharmacokinetic modeling.
| Evidence Dimension | Catalytic Efficiency (Vmax/KM) |
|---|---|
| Target Compound Data | Lower efficiency; derived from KM = 528 µM, Vmax = 0.59 (relative) |
| Comparator Or Baseline | (R)-Albuterol-4-sulfate: KM = 115 µM, Vmax = 1.0 (relative) |
| Quantified Difference | 7.8-fold higher efficiency for (R)-enantiomer vs. (S)-enantiomer |
| Conditions | In vitro kinetic assay using Hep G2 cell homogenates, apparent KM and Vmax values |
Why This Matters
This quantitative difference explains why (S)-albuterol achieves higher and more persistent plasma levels than the (R)-isomer after racemic drug administration, a key consideration for bioanalytical method validation and interpreting clinical pharmacokinetic data.
- [1] Walle T, et al. Stereoselective sulfation of albuterol in humans. Biosynthesis of the sulfate conjugate by HEP G2 cells. Drug Metab Dispos. 1993;21(1):76-80. PMID: 8095231. View Source
